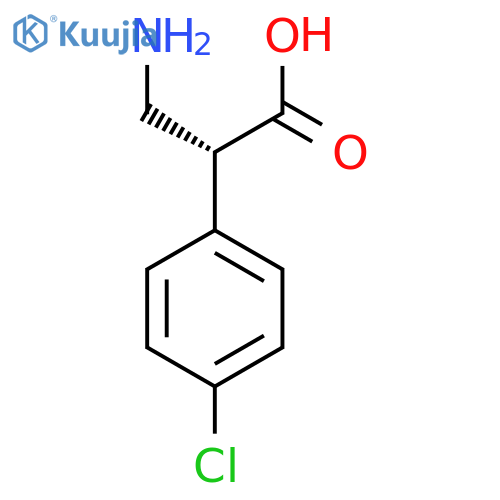Cas no 1001227-79-7 ((S)-3-Amino-2-(4-chloro-phenyl)-propionic acid)

1001227-79-7 structure
商品名:(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 化学的及び物理的性質
名前と識別子
-
- (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
- (R)-3-Amino-2-(4-chloro-phenyl)-propionic acid
- (2R)-3-amino-2-(4-chlorophenyl)propanoic acid
- DS-019309
- GS-0829
- 1001227-79-7
- AT40034
- MFCD18782986
- AKOS026750677
- (2S)-3-amino-2-(4-chlorophenyl)propanoic acid
- (S)-3-Amino-2-(4-chlorophenyl)propanoic acid
-
- インチ: 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
- InChIKey: NCFOMSKIIHPPCQ-QMMMGPOBSA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@@H](C(=O)O)CN
計算された属性
- せいみつぶんしりょう: 199.0400063g/mol
- どういたいしつりょう: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): -1.2
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00IZZG-1g |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 1g |
$226.00 | 2023-12-27 | |
| A2B Chem LLC | AI85644-250mg |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 250mg |
$74.00 | 2024-04-20 | |
| 1PlusChem | 1P00IZZG-250mg |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 250mg |
$84.00 | 2023-12-27 | |
| A2B Chem LLC | AI85644-1g |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 1g |
$200.00 | 2024-04-20 | |
| A2B Chem LLC | AI85644-100mg |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 100mg |
$44.00 | 2024-04-20 | |
| 1PlusChem | 1P00IZZG-100mg |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |
1001227-79-7 | 98% | 100mg |
$50.00 | 2023-12-27 |
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1001227-79-7 ((S)-3-Amino-2-(4-chloro-phenyl)-propionic acid) 関連製品
- 938-94-3(2-(p-Tolyl)propionic Acid)
- 529-64-6(DL-Tropic acid)
- 1078-21-3(Phenibut)
- 595-91-5(2,2,2-Triphenylacetic Acid)
- 635-51-8(2-phenylbutanedioic acid)
- 117-34-0(2,2-diphenylacetic acid)
- 492-37-5(2-Phenylpropionic acid)
- 2613-89-0(Phenylmalonic acid)
- 826-55-1(2-methyl-2-phenylpropanoic acid)
- 90-27-7(2-Phenylbutyric acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
